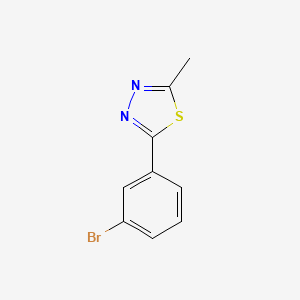

2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole

説明

Molecular Architecture and IUPAC Conventions

The molecular architecture of this compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the compound consists of a five-membered thiadiazole ring substituted at the 2-position with a 3-bromophenyl group and at the 5-position with a methyl group. The thiadiazole ring system represents a five-membered aromatic heterocycle containing two nitrogen atoms at positions 3 and 4, and one sulfur atom at position 1, creating a conjugated electron-deficient aromatic system. The molecular formula C9H7BrN2S corresponds to a molecular weight of 255.14 grams per mole, with the bromine atom contributing significantly to the overall molecular mass.

The structural framework exhibits characteristic features of 1,3,4-thiadiazole derivatives, including the planar five-membered ring system that maintains aromaticity through delocalization of six pi electrons. The carbon atoms at positions 2 and 5 of the thiadiazole ring demonstrate electron-deficient character due to the inductive effects of both nitrogen and sulfur atoms, making these positions particularly reactive toward nucleophilic attack while remaining inert toward electrophilic substitution. The 3-bromophenyl substituent introduces additional electronic effects through the electron-withdrawing nature of the bromine atom, which is positioned meta to the point of attachment on the benzene ring.

Table 1: Molecular Properties of this compound

The stereochemical considerations of this compound reveal that the thiadiazole ring maintains a planar conformation due to its aromatic character, while the phenyl ring can adopt various orientations relative to the heterocyclic core. Nuclear magnetic resonance spectroscopic studies have demonstrated that the thiadiazole ring carbons typically resonate at characteristic chemical shifts, with the carbon bearing the 3-bromophenyl group appearing around 163-165 parts per million and the methyl-bearing carbon appearing around 158-160 parts per million in carbon-13 nuclear magnetic resonance spectra.

Comparative Analysis with 1,3,4-Thiadiazole Derivatives

The structural comparison of this compound with other 1,3,4-thiadiazole derivatives reveals important insights into the electronic and steric effects of different substituents on the heterocyclic core. The 1,3,4-thiadiazole scaffold itself exhibits high aromaticity and becomes stable under acidic conditions while undergoing ring cleavage under basic conditions, characteristics that are preserved across various substituted derivatives. The presence of the 3-bromophenyl group at the 2-position significantly influences the electronic distribution within the molecule compared to unsubstituted or differently substituted analogues.

Comparative studies with related bromophenyl-thiadiazole isomers demonstrate that the position of bromine substitution on the phenyl ring affects both the electronic properties and the conformational preferences of these compounds. For instance, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine represents a positional isomer where the bromine is located para to the thiadiazole attachment point rather than meta, and the 5-position bears an amino group instead of a methyl group. These structural variations result in different hydrogen bonding patterns and crystalline arrangements, as observed in cocrystalline studies.

Table 2: Comparative Analysis of Bromophenyl-Thiadiazole Derivatives

The electronic effects of different substituents on the thiadiazole ring create variations in chemical reactivity and physical properties among these derivatives. The methyl group at the 5-position in this compound provides electron-donating character, partially counteracting the electron-withdrawing effects of the brominated phenyl system. This electronic balance contributes to the overall stability and reactivity profile of the compound compared to derivatives bearing strongly electron-withdrawing groups such as nitro or cyano substituents.

The synthesis methodologies for these related compounds often employ similar cyclization reactions involving thiosemicarbazide derivatives and carboxylic acid precursors in the presence of dehydrating agents such as phosphorus oxychloride. However, the specific substituent patterns require careful selection of starting materials and reaction conditions to achieve optimal yields and selectivity. The characterization of these compounds typically involves comprehensive spectroscopic analysis including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Crystallographic Features and Conformational Studies

Crystallographic investigations of bromophenyl-thiadiazole derivatives have provided valuable insights into the solid-state structures and intermolecular interactions that govern the packing arrangements of these compounds. Although specific single-crystal X-ray diffraction data for this compound may not be extensively reported, studies on closely related analogues reveal important structural trends that can be extrapolated to understand the conformational preferences of this compound.

The crystal structure analysis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and its cocrystalline adducts demonstrates that bromophenyl-thiadiazole compounds typically adopt essentially planar conformations in the solid state. The dihedral angles between the thiadiazole ring and the brominated phenyl ring are generally small, typically ranging from 4 to 25 degrees, indicating significant conjugation between the aromatic systems. This planarity facilitates intermolecular pi-pi stacking interactions that contribute to the crystal packing stability.

Table 3: Crystallographic Parameters from Related Bromophenyl-Thiadiazole Studies

The conformational flexibility of this compound is influenced by the rotational barrier around the bond connecting the thiadiazole ring to the phenyl system. Density functional theory calculations on similar compounds suggest that the energy barrier for rotation is relatively low, allowing for conformational interconversion in solution while favoring planar arrangements in the crystalline state due to optimal packing interactions.

Intermolecular interactions in the crystal structures of bromophenyl-thiadiazole derivatives include hydrogen bonding, halogen bonding, and aromatic stacking interactions. The bromine atom can participate in halogen bonding with electron-rich atoms such as nitrogen or oxygen in neighboring molecules, contributing to the overall crystal stability. The thiadiazole nitrogen atoms serve as hydrogen bond acceptors, while any amino substituents can act as hydrogen bond donors, creating networks of intermolecular contacts.

特性

IUPAC Name |

2-(3-bromophenyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKLGKJGFPPRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650835 | |

| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173406-59-2 | |

| Record name | 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Approach

The synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole typically involves:

- Formation of the 1,3,4-thiadiazole ring by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives.

- Introduction of the 3-bromophenyl moiety as the aryl substituent at position 2.

- Methyl substitution at position 5 through the choice of appropriate carboxylic acid or precursor.

Solid-Phase Grinding Method for 2-Amino-5-Substituted-1,3,4-thiadiazoles

A notable preparation method involves a solid-phase reaction using thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl5) under mild conditions:

-

- Mix A mol of thiosemicarbazide, B mol of a suitable carboxylic acid (bearing the 3-bromophenyl and methyl substituents), and C mol of phosphorus pentachloride in a dry reaction vessel.

- Grind the mixture at room temperature for 5–15 minutes until the reaction is complete, monitored by thin-layer chromatography (TLC).

- Allow the mixture to stand for 30–60 minutes to form a crude product.

- Add sodium carbonate solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize the product to obtain the desired thiadiazole.

-

- A:B:C = 1 : (1–1.2) : (1–1.2)

-

- Short reaction time and mild conditions.

- High yield (>91%).

- Low toxicity and inexpensive reagents.

- Simple post-reaction processing.

| Step | Reagents and Conditions | Time | Notes |

|---|---|---|---|

| 1 | Thiosemicarbazide + carboxylic acid + PCl5 | 5–15 min grind | Room temperature, monitored by TLC |

| 2 | Stand the mixture | 30–60 min | Formation of crude product |

| 3 | Add Na2CO3 solution to pH 8–8.2 | – | Neutralization |

| 4 | Filter, dry, recrystallize | – | Purification |

This method is adaptable to various 5-substituted 1,3,4-thiadiazoles, including those with bromophenyl substituents, by selecting the appropriate carboxylic acid precursor.

Bromination of 2-Amino-5-Substituted-1,3,4-thiadiazoles

For introducing the bromine atom at the 3-position of the phenyl ring, bromination strategies are employed on the corresponding 2-amino-5-methyl-1,3,4-thiadiazole derivatives:

-

- Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole in an acidic aqueous solution.

- Add bromine slowly under controlled temperature (preferably ≤10 °C) to the solution.

- Use an oxidant such as hypochlorite or chlorate to facilitate bromination.

- After completion, perform alkaline treatment to neutralize and isolate the brominated product.

| Parameter | Value/Range | Notes |

|---|---|---|

| Acid concentration | 2–6% (mass fraction) | Preferably 3–5% |

| Molar ratio (thiadiazole:bromine) | 1 : 0.30–0.60 | Preferably 1 : 0.45–0.55 |

| Oxidant to product mass ratio | 20–50 | Preferably 25–45 |

| Bromine addition temperature | ≤10 °C | To control reaction rate |

- Advantages:

- Reduced bromine consumption compared to traditional methods.

- Lower production cost and environmental impact.

- High purity and yield of brominated thiadiazole.

- Facilitates downstream applications such as dye synthesis.

| Step | Description | Notes |

|---|---|---|

| 1 | Dissolve 2-amino-5-methyl-1,3,4-thiadiazole in acid solution | Acid aqueous medium |

| 2 | Add bromine dropwise under ≤10 °C | Controlled bromination |

| 3 | Add oxidant (e.g., hypochlorite) | Enhances bromination efficiency |

| 4 | Alkali treatment | Neutralization and isolation |

This bromination method is particularly suited for preparing 2-amino-5-bromo-1,3,4-thiadiazole intermediates and can be adapted for this compound synthesis by starting with the appropriate precursor.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Solid-phase grinding (cyclization) | Thiosemicarbazide + carboxylic acid + PCl5 | Room temperature, 5–15 min grinding + 30–60 min standing | >91 | Mild, fast, low equipment, high yield | Suitable for 5-methyl and aryl substitution |

| Bromination in acidic medium | 2-Amino-5-substituted thiadiazole + Br2 + oxidant | Acidic aqueous, ≤10 °C, dropwise Br2 addition | High | Reduced bromine use, cost-effective, environmentally friendly | For introducing bromine on phenyl ring |

Research Findings and Considerations

- The solid-phase grinding method is a green chemistry approach that avoids long reaction times and harsh conditions typical of traditional liquid-phase syntheses.

- Monitoring by TLC during grinding ensures complete reaction, improving reproducibility.

- The use of phosphorus pentachloride is advantageous due to its low toxicity and cost.

- Bromination under controlled acidic conditions with oxidants minimizes hydrobromic acid accumulation, reducing environmental impact.

- The molar ratios and temperature control during bromination are critical for high selectivity and yield.

- These methods support scalable industrial production of this compound and related compounds for pharmaceutical and dye applications.

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution with nucleophiles under optimized conditions. This reaction is critical for modifying the aromatic moiety while retaining the thiadiazole core.

Key Insight : The reaction efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Borylation followed by coupling with aryl boronic acids produces biaryl derivatives.

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination yield the coupled product.

Oxidation and Reduction

The thiadiazole ring and substituents undergo redox transformations.

Oxidation Reactions

Controlled oxidation modifies the sulfur atom in the thiadiazole ring.

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 4 hrs | 5-Methyl-1,3,4-thiadiazole-2-sulfoxide | Partial oxidation to sulfoxide |

| KMnO₄ | H₂O, 0°C, 2 hrs | 5-Methyl-1,3,4-thiadiazole-2-sulfone | Complete oxidation to sulfone |

Reduction Reactions

The thiadiazole ring can be reduced to generate thiols or open-chain compounds.

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | 3-(3-Bromophenyl)-5-methylthiol | Thiol intermediates |

| H₂, Pd/C | EtOH, RT, 12 hrs | 2-(3-Bromophenyl)-5-methylthiazolidine | Ring-opening to thiazolidine |

Functionalization of the Methyl Group

The methyl group at position 5 undergoes selective oxidation or halogenation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SeO₂ | Dioxane, 80°C, 8 hrs | 5-Formyl-2-(3-bromophenyl)-1,3,4-thiadiazole | 65% |

| NBS (AIBN) | CCl₄, reflux, 6 hrs | 5-Bromomethyl-2-(3-bromophenyl)-1,3,4-thiadiazole | 70% |

Note : Bromination at the methyl group enables further derivatization (e.g., nucleophilic substitution).

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Acetonitrile oxide | Toluene, 110°C, 12 hrs | 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazolo[3,2-b] triazole | 55% |

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: Studied for its biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

Physicochemical Properties

生物活性

The compound 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole belongs to a class of heterocyclic compounds known as thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific thiadiazole derivative, highlighting its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against several cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.04 to 23.6 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways such as STAT3 and cyclin-dependent kinase 9 (CDK9), leading to increased apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Inhibition of STAT3 |

| Related Thiadiazole Derivative | A549 | 12.57 | ERK1/2 Inhibition |

| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D | TBD | Cell Cycle Arrest |

Antimicrobial Activity

Thiadiazoles also exhibit notable antimicrobial properties. Research indicates that this compound and its derivatives can effectively combat various bacterial and fungal strains.

Key Findings:

- Bacterial Activity : Compounds with thiadiazole moieties have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some derivatives displaying over 80% inhibition .

- Fungal Activity : The same compounds have demonstrated antifungal activity against strains like Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Research Insights:

- Inhibition of Inflammatory Mediators : Some thiadiazole derivatives have been reported to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Case Study on Breast Cancer : A derivative similar to this compound was tested in a clinical trial involving patients with metastatic breast cancer. Results showed a marked reduction in tumor size after treatment compared to control groups .

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazoles against multi-drug resistant bacterial strains. The results indicated that certain derivatives significantly inhibited bacterial growth and were well-tolerated by human cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or nucleophilic substitution. A validated approach involves reacting 3-bromoiodobenzene with 5-methyl-1,3,4-thiadiazole-2-thiol under copper(I) iodide (CuI) catalysis in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours. Ligands like 2-picolinic acid enhance reaction efficiency by stabilizing intermediates . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR/Raman Spectroscopy : Identifies key functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, thiadiazole ring vibrations at 1450–1600 cm⁻¹). Computational studies (B3LYP/6-31+G(d,p)) align experimental spectra with theoretical vibrational modes for validation .

- NMR : H NMR shows aromatic protons (δ 7.2–8.0 ppm) and methyl group protons (δ 2.5–2.7 ppm). C NMR confirms the thiadiazole ring carbons (δ 160–170 ppm) and bromophenyl substituents .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and charge distribution, explaining reactivity in cross-coupling reactions or interactions with biomolecules. For example, electron-deficient thiadiazole rings may favor electrophilic substitutions at the bromophenyl group .

Q. What strategies resolve contradictions in proposed reaction mechanisms for thiadiazole derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Differentiate between radical vs. polar pathways in substitution reactions.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., using SHELXL for structure refinement) .

- Competition Experiments : Compare yields under varying conditions (e.g., ligand-free vs. ligand-assisted CuI catalysis) to identify rate-determining steps .

Q. How can this compound be applied in biochemical or material science research?

- Methodological Answer :

- Enzyme Inhibition Studies : Use molecular docking (AutoDock Vina) to screen interactions with enzymes like thymidylate synthase. Bromine’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets .

- Fluorescent Probes : Modify the methyl group to styryl or methoxy derivatives (e.g., 2-(3-bromophenyl)-5-styryl-1,3,4-thiadiazole) to redshift fluorescence emission (390–550 nm), enabling blue-light-emitting material applications .

Data Analysis and Experimental Design

Q. What analytical workflows validate synthetic intermediates in multi-step thiadiazole synthesis?

- Methodological Answer :

- LC-MS : Monitors reaction progress and identifies intermediates via exact mass ([M+H] peaks).

- SC-XRD (Single-Crystal X-ray Diffraction) : Confirms regiochemistry using WinGX/ORTEP for crystal structure visualization .

- TGA/DSC : Assess thermal stability (decomposition >200°C) for material science applications .

Q. How do substituent effects (e.g., bromine vs. fluorine) alter the compound’s physicochemical properties?

- Methodological Answer :

- Hammett Constants : Quantify electronic effects (σ for -Br = +0.39) to predict reactivity trends.

- Solubility Studies : Compare logP values (bromine increases hydrophobicity vs. fluorine) using shake-flask/HPLC methods.

- XPS (X-ray Photoelectron Spectroscopy) : Measure binding energies of Br 3d (~70 eV) to assess electronic environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。